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An In-Depth Technical Guide to the Preliminary Research Findings on TAK-103

This technical guide provides a comprehensive overview of the preliminary research findings
and core concepts related to TAK-103, an investigational autologous CAR-T cell therapy. The
information is intended for researchers, scientists, and drug development professionals,
summarizing the available data, experimental design, and underlying biological pathways.

Introduction to TAK-103

TAK-103 is a preparation of a patient's own T-lymphocytes (autologous) that have been
genetically engineered to target the tumor-associated antigen, mesothelin (MSLN).[1]
Mesothelin is a glycoprotein overexpressed in a variety of solid tumors, including those of the
breast, colon, ovaries, and pancreas, making it a compelling target for cancer therapy.[1][2]

A distinguishing feature of TAK-103 is its incorporation of Noile-lmmune Biotech's "PRIME"
(Proliferation Inducing and Migration Enhancing) technology.[3] This platform enhances the
anti-tumor efficacy of the CAR-T cells by engineering them to simultaneously produce and
secrete Interleukin-7 (IL-7) and C-C motif chemokine 19 (CCL19).[1][3]

¢ Interleukin-7 (IL-7): Promotes the proliferation and survival of T-cells.[1]

e Chemokine (C-C motif) ligand 19 (CCL19): Enhances the migration of T-cells and dendritic
cells to the tumor site.[1]

This "armoring" effect is designed to improve the persistence and tumor-infiltrating capabilities
of the CAR-T cells, a significant challenge in treating solid tumors.[4]
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Developmental Status

Takeda Pharmaceutical Company Limited, in collaboration with Noile-lmmune Biotech, initiated
a Phase 1 clinical trial (NCT05164666) for TAK-103 in late 2021.[3][5] However, in a portfolio
review in early 2024, Takeda announced the discontinuation of the TAK-103 program, along
with other autologous CAR-T candidates.[4][6][7] The rights to the therapy, also known as
NIB103, have been returned to Noile-Immune Biotech.[2][4] As a result, publicly available data
on the clinical outcomes of this trial is limited.

Experimental Protocols: Phase 1 Clinical Trial
(NCT05164666)

The primary objectives of the first-in-human, open-label, dose-escalation study were to assess
the safety and tolerability of TAK-103 and to determine the recommended dose for future
studies.[5]

High-Level Experimental Workflow

The protocol for administering TAK-103 followed a standard autologous CAR-T cell therapy
procedure:

o Leukapheresis: Collection of white blood cells, including T-cells, from the patient.[5]

e Ex Vivo Manufacturing: The patient's T-cells are sent to a laboratory for genetic modification.
This involves transduction with a viral vector to express the anti-mesothelin Chimeric Antigen
Receptor (CAR) and the genes for IL-7 and CCL19. This manufacturing process was
estimated to take up to 4-5 weeks.[5]

o Lymphodepleting Chemotherapy (Optional): Patients may receive chemotherapy prior to
infusion to reduce the number of existing lymphocytes, creating a more favorable
environment for the infused CAR-T cells to expand.

« Infusion: The engineered TAK-103 cells are administered back to the patient via a single
intravenous infusion.[5]

» Monitoring: Patients are hospitalized for at least 28 days for close monitoring of side effects,
particularly Dose Limiting Toxicities (DLTs). Following discharge, patients are monitored for

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.noile-immune.com/dcms_media/other/20211224_NIB103_Phase1_News_PR_en.pdf
https://www.clinicaltrials.gov/study/NCT05164666
https://www.oncologypipeline.com/apexonco/takeda-thins-cell-therapy-pipeline
https://www.fiercebiotech.com/biotech/takeda-drops-cancer-candidates-axing-immunocytokine-and-car-ts-amid-shifting-treatment
https://synapse.patsnap.com/drug/8ad4f76876794e84aab4892218011349
https://www.noile-immune.com/dcms_media/other/20240624_Return_of_NIB102_and_NIB103_from_Takeda_en.pdf
https://www.oncologypipeline.com/apexonco/takeda-thins-cell-therapy-pipeline
https://www.clinicaltrials.gov/study/NCT05164666
https://www.clinicaltrials.gov/study/NCT05164666
https://www.clinicaltrials.gov/study/NCT05164666
https://www.clinicaltrials.gov/study/NCT05164666
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

up to 3 years.[5]
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Fig 1. High-Level Experimental Workflow for TAK-103 Therapy.

Data Presentation

As the Phase 1 trial was discontinued, no clinical efficacy or detailed safety data has been
publicly released. The only quantitative information available pertains to the planned dose-

escalation cohorts outlined in the clinical trial protocol.
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Dose Level Number of CAR+ Cells per Body
1 1x10°
2 3 x10°
3 1x107
4 1x108
5 5x 108

Table 1: Planned Dose Escalation for TAK-103
Phase 1 Trial.[5]

Core Biology: Mesothelin Signhaling Pathways

Mesothelin is not merely a passive tumor marker; it actively contributes to cancer progression

by

engaging several key signaling pathways that promote cell survival, proliferation, and

metastasis.[8] Understanding these pathways is crucial for appreciating the therapeutic

rationale behind targeting mesothelin.

When mesothelin on the cancer cell surface is engaged, either by soluble mesothelin or by

binding to its partner MUC16 (CA125), it can trigger intracellular signaling cascades.[8][9]

Key pathways activated by mesothelin include:

PI3K/Akt & MAPK/ERK Pathways: These are central pro-survival pathways. Their activation
leads to the inhibition of pro-apoptotic proteins (like Bad and Bax) and the promotion of anti-
apoptotic proteins (like Bcl-2), making cancer cells resistant to programmed cell death.[8][10]

NF-kB Pathway: Constitutive activation of NF-kB in pancreatic cancer cells overexpressing
mesothelin leads to increased production of IL-6, which in turn promotes tumor cell
proliferation and survival.[8][10]

STAT3 Pathway: This pathway can be activated by mesothelin, leading to increased
expression of cell cycle regulators like Cyclin E, which accelerates the G1-S phase transition
and drives proliferation.[9]
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+ JNK & p38 MAPK Pathways: These pathways are linked to the increased expression of
matrix metalloproteinase-7 (MMP-7), an enzyme that degrades the extracellular matrix,
thereby enhancing cancer cell migration and invasion.[9][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3568227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3568227/
https://www.bocsci.com/blog/mesothelin-a-new-target-for-cancer-therapy/
https://www.mdpi.com/2072-6694/14/6/1550
https://www.researchgate.net/figure/Signaling-pathways-associated-with-mesothelin-Through-interactions-with-soluble-or-cell_fig2_359376245
https://www.benchchem.com/product/b1681212#takeda103a-preliminary-research-findings
https://www.benchchem.com/product/b1681212#takeda103a-preliminary-research-findings
https://www.benchchem.com/product/b1681212#takeda103a-preliminary-research-findings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681212?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

